REACTION_CXSMILES
|
[CH3:1][C:2]1([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH2:11][CH2:10][C:5]2(OCC[O:6]2)[CH2:4][CH2:3]1.Cl>O>[CH3:1][C:2]1([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH2:11][CH2:10][C:5](=[O:6])[CH2:4][CH2:3]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
TEMPERATURE
|
Details
|
Cooling bath
|
Type
|
CUSTOM
|
Details
|
was then removed
|
Type
|
ADDITION
|
Details
|
Then, the reaction mixture was basified to pH 9 by dropwise addition of 50% aqueous NaOH
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature <35° C. with an ice bath
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (2×73 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white residue that
|
Type
|
CUSTOM
|
Details
|
was recrystallised from CH2Cl2/hexane
|
Type
|
CUSTOM
|
Details
|
to afford (VII-n) (6.75 g, 83%) as a white crystalline solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1(CCC(CC1)=O)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |